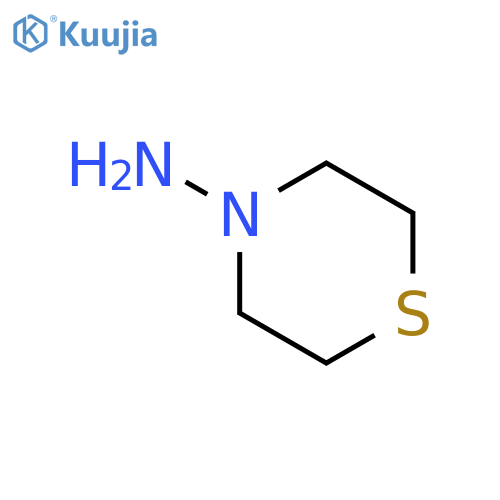Cas no 5997-01-3 (Thiomorpholin-4-amine)

Thiomorpholin-4-amine structure
商品名:Thiomorpholin-4-amine
Thiomorpholin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Thiomorpholinamine
- Thiomorpholin-4-amine
- AKOS005213524
- 4-amino-tetrahydro-2H-1,4-thiazine
- CS-0454158
- LS-09216
- 5997-01-3
- EN300-216204
- MFCD18457653
- SCHEMBL971418
-
- MDL: MFCD18457653
- インチ: InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2
- InChIKey: IAFSUZIBZMPMPK-UHFFFAOYSA-N
- ほほえんだ: NN1CCSCC1
計算された属性
- せいみつぶんしりょう: 393.14387
- どういたいしつりょう: 393.143704
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.379
- 屈折率: 1.654
- PSA: 114.4
Thiomorpholin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-216204-10.0g |
thiomorpholin-4-amine |
5997-01-3 | 91% | 10g |
$1962.0 | 2023-06-08 | |
| Chemenu | CM325783-1g |
thiomorpholin-4-amine |
5997-01-3 | 95%+ | 1g |
$547 | 2021-08-18 | |
| Enamine | EN300-216204-0.25g |
thiomorpholin-4-amine |
5997-01-3 | 91% | 0.25g |
$183.0 | 2023-09-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14888-250MG |
thiomorpholin-4-amine |
5997-01-3 | 95% | 250MG |
¥ 1,445.00 | 2023-03-31 | |
| TRC | T221990-250mg |
Thiomorpholin-4-amine |
5997-01-3 | 250mg |
$ 565.00 | 2022-06-03 | ||
| TRC | T221990-100mg |
Thiomorpholin-4-amine |
5997-01-3 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM325783-5g |
thiomorpholin-4-amine |
5997-01-3 | 95%+ | 5g |
$2048 | 2022-06-10 | |
| Enamine | EN300-216204-5g |
thiomorpholin-4-amine |
5997-01-3 | 91% | 5g |
$1322.0 | 2023-09-16 | |
| Aaron | AR00F0M2-50mg |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)pyrrolidine-1-carboxamide |
5997-01-3 | 91% | 50mg |
$144.00 | 2025-03-31 | |
| Aaron | AR00F0M2-250mg |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)pyrrolidine-1-carboxamide |
5997-01-3 | 95% | 250mg |
$263.00 | 2025-02-10 |
Thiomorpholin-4-amine 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
5997-01-3 (Thiomorpholin-4-amine) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5997-01-3)Thiomorpholin-4-amine

清らかである:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
価格 ($):178.0/296.0/444.0/1333.0/2221.0